Benzothiazole, 2-(methylsulfonyl)-
Description
Overview of Benzothiazole (B30560) Core Structure and Derivatives in Chemical Sciences
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. benthamscience.comtandfonline.comresearchgate.net This structural motif is integral to numerous natural and synthetic compounds, demonstrating a wide array of chemical and physical properties. benthamscience.comresearchgate.net Benzothiazoles are classified as weak bases and their derivatives have been extensively explored across various scientific disciplines. benthamscience.comrsc.org The versatility of the benzothiazole ring, particularly the reactivity at its C-2 position, allows for a broad range of chemical modifications, leading to a vast library of derivatives with tailored functionalities. benthamscience.comresearchgate.net
The benzothiazole nucleus is a privileged structure in medicinal chemistry, forming the core of many pharmacologically active agents. benthamscience.comtandfonline.comnih.gov Its derivatives have been shown to exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govtandfonline.com The significance of this scaffold lies in its ability to interact with various biological targets, which has spurred extensive research into the synthesis of novel benzothiazole-containing compounds for drug discovery. tandfonline.comresearchgate.net Compounds incorporating the benzothiazole moiety are investigated for applications in treating neurodegenerative diseases, cancers, and various infectious diseases. tandfonline.comresearchgate.net
Beyond pharmaceuticals, benzothiazole derivatives have established a significant presence in the fields of agrochemicals and materials science. rsc.orgnih.gov In agriculture, certain benzothiazole-based compounds are utilized for their herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.netnih.gov For instance, some derivatives act as acetyl-coenzyme A carboxylase inhibitors, which are effective herbicides. nih.gov In materials science, the unique photophysical properties of the benzothiazole scaffold have led to its incorporation into fluorescent probes, organic light-emitting diodes (OLEDs), and other electronic materials. researchgate.netnih.gov
Specific Focus on the Methylsulfonyl Group at the 2-Position of Benzothiazole
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the benzothiazole ring gives rise to Benzothiazole, 2-(methylsulfonyl)-, a compound with distinct chemical characteristics. This substitution significantly influences the electronic properties of the benzothiazole system.
The methylsulfonyl group is a strong electron-withdrawing group, which profoundly impacts the reactivity of the benzothiazole ring. This group serves as an excellent leaving group, making the C-2 position of the benzothiazole highly susceptible to nucleophilic aromatic substitution. researchgate.net Research has demonstrated that Benzothiazole, 2-(methylsulfonyl)- (MSBT) exhibits high reactivity and selectivity towards thiols, such as the cysteine residues in proteins. researchgate.netnih.gov This selective reactivity makes MSBT a valuable tool in chemical biology for modifying and studying proteins. researchgate.netnih.gov The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the C-2 carbon, facilitating reactions that might not occur with other substituents. researchgate.net
Historical Context of Research on Benzothiazole, 2-(methylsulfonyl)-
While the broader family of benzothiazoles has been studied for over a century, dedicated research into Benzothiazole, 2-(methylsulfonyl)- is more recent, driven by the quest for highly selective chemical probes and synthetic intermediates.
The synthesis of benzothiazoles has evolved significantly over time, moving from classical condensation reactions to more sophisticated and greener methodologies. nih.govmdpi.com Early methods often involved the reaction of 2-aminobenzenethiol with various carbonyl compounds. nih.govmdpi.com More contemporary approaches for synthesizing substituted benzothiazoles utilize a variety of catalysts and reaction conditions to improve yields and substrate scope. youtube.comorganic-chemistry.org
The synthesis of Benzothiazole, 2-(methylsulfonyl)- itself typically involves a multi-step process. A common starting point is the corresponding 2-mercaptobenzothiazole (B37678) or 2-chlorobenzothiazole. The sulfur at the 2-position is first alkylated to introduce a methylthio- group, which is then oxidized to the methylsulfonyl group. For instance, one method involves reacting 2-mercaptobenzothiazole with a methylating agent, followed by oxidation using an oxidizing agent like hydrogen peroxide. Another approach starts with the oxidation of 2-(methylthio)benzothiazole (B1198390). The development of these synthetic routes has been crucial for making Benzothiazole, 2-(methylsulfonyl)- and its derivatives more accessible for research in various fields. mdpi.comnih.gov
Data Tables
Table 1: Properties of Benzothiazole, 2-(methylsulfonyl)- This table is interactive. Click on the headers to sort.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methylsulfonyl-1,3-benzothiazole | nih.gov |
| Molecular Formula | C₈H₇NO₂S₂ | nih.gov |
| Molar Mass | 213.3 g/mol | nih.gov |
| CAS Number | 7144-49-2 | nih.gov |
Table 2: Selected Research Applications of Benzothiazole Derivatives This table is interactive. Click on the headers to sort.
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | rsc.orgfrontiersin.org |
| Medicinal Chemistry | Antimicrobial agents | researchgate.net |
| Medicinal Chemistry | Anti-inflammatory agents | frontiersin.org |
| Agrochemicals | Herbicides | nih.gov |
| Agrochemicals | Fungicides | researchgate.net |
| Materials Science | Fluorescent probes | researchgate.net |
| Chemical Biology | Selective thiol blocking reagent | researchgate.netnih.gov |
Development of Biological Activity Studies
The investigation into the biological activities of benzothiazole derivatives, including those structurally related to 2-(methylsulfonyl)benzothiazole, has revealed a diverse range of therapeutic potentials. Researchers have focused on modifying the benzothiazole scaffold to enhance its efficacy against various diseases, leading to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.
A significant area of study has been the anticancer potential of benzothiazole derivatives. Modifications to the core structure have been shown to greatly influence their biological activity against tumor cells. For instance, studies on methylsulfonyl benzothiazole derivatives have highlighted their strong anticancer effects wisdomlib.org.
In a notable study, a series of novel benzothiazole derivatives were designed and synthesized to explore their dual anti-inflammatory and anticancer activities. Among these, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) emerged as a promising candidate. It demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. Mechanistic studies revealed that B7 inhibits both the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation nih.gov.
Another research effort focused on phenylacetamide derivatives containing a benzothiazole nucleus. These compounds were tested for their antiproliferative activity in paraganglioma and pancreatic cancer cell lines. The studies showed that these novel compounds induced a marked reduction in cell viability at low micromolar concentrations mdpi.com. Specifically, derivative 4l showed a greater antiproliferative effect and higher selectivity against cancer cells. Furthermore, combinations of derivative 4l with the chemotherapy drug gemcitabine (B846) resulted in enhanced and synergistic effects on pancreatic cancer cell viability mdpi.com.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line(s) | Observed Effect | Reference |
| Methylsulfonyl benzothiazole derivatives | Tumor cells | Strong anticancer effects | wisdomlib.org |
| B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A431, A549, H1299 | Significant inhibition of proliferation; Inhibition of AKT and ERK pathways | nih.gov |
| Phenylacetamide derivatives with benzothiazole nucleus | Paraganglioma, Pancreatic cancer | Marked reduction in cell viability | mdpi.com |
| Derivative 4l | Pancreatic cancer | Greater antiproliferative effect and selectivity; Synergistic effect with gemcitabine | mdpi.com |
Beyond cancer research, the benzothiazole scaffold has been a foundation for developing agents with anti-inflammatory and antimicrobial properties. Research has shown that certain derivatives possess significant radical scavenging and anti-inflammatory capabilities, with some outperforming established drugs like indomethacin (B1671933) wisdomlib.org. The study that identified compound B7 as a potent anticancer agent also highlighted its dual functionality, noting its ability to lower the levels of inflammatory cytokines IL-6 and TNF-α nih.gov.
The antimicrobial potential of benzothiazole derivatives has been well-documented. Various synthesized derivatives have been evaluated for their activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with several compounds showing significant antibacterial effects wisdomlib.orgpcbiochemres.com. For example, research on 2-aminobenzothiazole (B30445) derivatives demonstrated moderate antimicrobial activity against Escherichia coli and Staphylococcus epidermidis wisdomlib.org. Another study found that compound 6e was the most active in a series against both bacteria and fungi, with a particularly significant effect against Staphylococcus aureus researchgate.net.
Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Type | Activity | Target/Organism | Observed Effect | Reference |
| Derivatives with a 1,3,4-oxadiazole (B1194373) moiety | Anti-inflammatory, Antioxidant | - | Effective in radical scavenging and anti-inflammatory assays | wisdomlib.org |
| B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | Anti-inflammatory | Inflammatory cytokines IL-6 and TNF-α | Reduction in cytokine levels | nih.gov |
| 2-Aminobenzothiazole derivatives | Antimicrobial | Escherichia coli, Staphylococcus epidermidis | Moderate antimicrobial activity | wisdomlib.org |
| Compound 6e | Antimicrobial | Staphylococcus aureus | Significant effect against the bacterium | researchgate.net |
These studies underscore the versatility of the benzothiazole framework in medicinal chemistry and highlight the ongoing development of its derivatives for various therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOXPLQWARQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287587 | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-49-2 | |
| Record name | 7144-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Benzothiazole, 2 Methylsulfonyl
Advanced Synthetic Routes for Benzothiazole (B30560), 2-(methylsulfonyl)-airo.co.inbohrium.com
The synthesis of 2-substituted benzothiazoles, including the methylsulfonyl variant, is a significant area of research in medicinal and materials chemistry. bohrium.comd-nb.infonih.gov While direct, single-step syntheses of Benzothiazole, 2-(methylsulfonyl)- are not commonly detailed, its formation can be achieved through multi-step sequences or by adapting general methodologies for 2-substituted benzothiazoles. A primary strategy involves the initial synthesis of the benzothiazole core, followed by the introduction or modification of the substituent at the 2-position. A plausible and common route for forming sulfones is the oxidation of the corresponding sulfide (B99878). Therefore, many synthetic discussions focus on creating a 2-(methylthio)benzothiazole (B1198390) precursor, which is then oxidized to the target compound, Benzothiazole, 2-(methylsulfonyl)-.
Reaction of Benzothiazole with Methanesulfonic Acidamazonaws.com
Methanesulfonic acid (MSA) is a strong, non-oxidizing acid that serves as an effective catalyst in various organic transformations, including the synthesis of benzothiazole derivatives. amazonaws.com It is considered a greener alternative to other acids due to its biodegradability. amazonaws.com
One prominent method involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids. nih.gov Research has demonstrated the use of a novel heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel as a highly efficient medium for this reaction to produce 2-substituted benzothiazoles. nih.gov While this method uses a carboxylic acid (like acetic acid to yield 2-methylbenzothiazole) rather than directly installing a methylsulfonyl group, it highlights the utility of MSA in forming the core benzothiazole structure. nih.govgoogle.com
For the direct introduction of a methylsulfonyl group onto an aromatic system, a Friedel-Crafts type reaction can be employed. A patented process describes the reaction of a benzene (B151609) compound with methanesulfonic anhydride, catalyzed by trifluoromethanesulfonic acid, to yield a methylsulfonyl benzene compound. google.com This strategy could theoretically be adapted for the direct sulfonylation of a pre-formed benzothiazole ring, although the specific application to benzothiazole is not detailed.
Table 1: Role of Methanesulfonic Acid in Benzazole Synthesis
| Reactants | Catalyst/Medium | Product | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Carboxylic Acids | Methanesulfonic acid / Silica gel | 2-Substituted Benzothiazoles | Heterogeneous, reusable catalyst, high yield | nih.gov |
| o-Phenylenediamine, Aldehydes | 5 mol% Methanesulfonic acid | Benzimidazoles | Efficient, non-corrosive, room temperature | amazonaws.com |
| Benzene derivative, Methanesulfonic anhydride | Trifluoromethanesulfonic acid | Methylsulfonyl benzene derivative | Direct C-S bond formation for sulfone | google.com |
Three-Component Reactions in Benzothiazole, 2-(methylsulfonyl)- Synthesisairo.co.in
Three-component reactions (TCRs) are highly efficient in building molecular complexity in a single step. Several TCRs have been developed for the synthesis of the benzothiazole scaffold. organic-chemistry.org
One such method involves the reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K₂S) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO notably acts as the carbon source, solvent, and oxidant. organic-chemistry.org Another approach uses copper ferrite (B1171679) nanoparticles (CuFe₂O₄ NPs) to catalyze the coupling of benzothiazoles, aryl iodides, and elemental sulfur (S₈) in a deep eutectic solvent. tandfonline.com This reaction creates 2-thioaryl-benzothiazoles. tandfonline.com
A further strategy involves the reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org To specifically synthesize Benzothiazole, 2-(methylsulfonyl)-, one would need to adapt these methodologies to incorporate a methylsulfonyl source or a precursor group that can be readily converted to it.
Visible Light-Mediated Synthesis Approacheschemrxiv.org
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. chemrxiv.orgresearchgate.net These methods often proceed at room temperature under metal-free conditions, offering a green alternative to traditional synthesis. organic-chemistry.orgchemrxiv.org
The most common visible-light-mediated synthesis of benzothiazoles involves the condensation and cyclization of 2-aminothiophenols with aldehydes. researchgate.netresearchgate.net In some systems, an in-situ generated disulfide acts as a photosensitizer for molecular oxygen, which in turn generates the necessary oxidants for the reaction. organic-chemistry.org Graphitic carbon nitride (g-C₃N₄) has been employed as a recyclable, metal-free photocatalyst, achieving high yields (89–97%) in short reaction times (5–15 minutes) under visible light. researchgate.net While these methods typically install substituents derived from the aldehyde component, they provide a foundation for developing new pathways. A proposed radical reaction pathway is often involved. researchgate.net
A recent strategy demonstrated the reaction of 2-aminothiophenol with methylarenes using eosin (B541160) Y as a photocatalyst in an ethanol/water mixture, with air as the oxidant, to form 2-aryl benzothiazoles. chemrxiv.org This highlights the versatility of photochemistry in forming the C2-substituent bond.
Table 2: Comparison of Visible Light-Mediated Benzothiazole Synthesis
| Starting Materials | Photocatalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenols, Aldehydes | Graphitic carbon nitride (g-C₃N₄), Blue LED | 2-Arylbenzothiazoles | 89–97% | researchgate.net |
| 2-Aminothiophenols, Aldehydes | Catalyst-free, Blue LED, Air | 2-Substituted Benzothiazoles | Good yields | researchgate.net |
| 2-Aminothiophenol, Methylarenes | Eosin Y, Visible Light, Air | 2-Arylbenzothiazoles | High yields | chemrxiv.org |
Green Chemistry Approaches in Benzothiazole Synthesisbohrium.comnanomaterchem.com
Green chemistry principles, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of benzothiazole derivatives. airo.co.innih.gov Key strategies include the use of nanoparticle catalysts and alternative energy sources like ultrasonic irradiation. bohrium.com
Nanocatalysts offer high surface area and reactivity, often leading to improved reaction rates and yields. Many are magnetically separable, allowing for easy recovery and reuse, which aligns with green chemistry principles. tandfonline.combiolmolchem.com
Several types of nanocatalysts have been successfully used for benzothiazole synthesis:
Ionic Liquid on Magnetic Nanoparticles : A catalyst comprising an ionic liquid with a heteropoly acid anion, immobilized on Fe₃O₄@SiO₂ magnetic nanoparticles, has been used for the condensation of aromatic aldehydes, 2-iodoaniline, and elemental sulfur. nanomaterchem.com
Copper-Based Nanocatalysts : A Fe₃O₄@Pyl-Cu nanocatalyst has proven effective for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol. biolmolchem.combiolmolchem.com Similarly, copper ferrite (CuFe₂O₄) nanoparticles have been used in a three-component reaction to form 2-thioaryl-benzothiazoles. tandfonline.com
Zirconium-Based Nanocatalysts : A natural-based catalyst, Gum Arabic/Zr(IV), has been developed for the solvent-free condensation of aromatic aldehydes and 2-aminothiophenol at 90 °C. orgchemres.org
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions, improve yields, and reduce reaction times. kjscollege.comtandfonline.com This technique is considered a green method as it can often be performed under mild or solvent-free conditions. kjscollege.comanalis.com.my
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been achieved efficiently using a sulfated tungstate (B81510) catalyst under ultrasonic irradiation at room temperature, often without any solvent. kjscollege.com One study reported obtaining yields of 65-83% within 20 minutes under solvent- and catalyst-free conditions using an ultrasonic probe. analis.com.my Compared to conventional heating, which required 6 hours for a lower yield, the ultrasonic method is significantly more efficient. analis.com.my Ultrasound has also been employed in multi-component reactions to produce complex benzothiazolo[3,2-a]pyrimidine derivatives in excellent yields (94–97%) in just 10-15 minutes. tandfonline.comtandfonline.com
Table 3: Comparison of Conventional vs. Ultrasonic Synthesis
| Reaction | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole (B30445) + Aldehyde + Active Methylene Compound | Conventional Heating | Reflux | 2 h | 72% | tandfonline.comtandfonline.com |
| 2-Aminobenzothiazole + Aldehyde + Active Methylene Compound | Ultrasonic Irradiation | Room Temp, Catalyst | 10-15 min | 94-97% | tandfonline.comtandfonline.com |
| 2-Aminothiophenol + Benzaldehyde | Conventional Heating | Reflux, Methanol | 6 h | 60% | analis.com.my |
| 2-Aminothiophenol + Benzaldehyde | Ultrasonic Probe | Room Temp, Solvent-free | 20 min | 83% | analis.com.my |
Low Transition Temperature Mixture (LTTM) as Green Reaction Medium
In the pursuit of environmentally benign chemical processes, Low Transition Temperature Mixtures (LTTMs) have emerged as a promising alternative to conventional volatile organic solvents. The synthesis of 2-substituted benzothiazoles, which are precursors to Benzothiazole, 2-(methylsulfonyl)-, can be effectively carried out in a green reaction medium. For instance, the condensation reaction of 2-aminothiophenol with various aldehydes proceeds efficiently in glycerol (B35011) at ambient temperature without the need for a catalyst. researchgate.net This method underscores the potential of green solvents to facilitate reactions that are both efficient and environmentally friendly. While direct synthesis of Benzothiazole, 2-(methylsulfonyl)- in LTTMs is not explicitly detailed, the synthesis of its precursors in such media highlights a significant step towards greener production pathways for this class of compounds.
Derivatization Strategies and Functionalization Reactions
Nucleophilic Aromatic Substitution Reactions of the Benzothiazole, 2-(methylsulfonyl)- Core
The 2-(methylsulfonyl) group on the benzothiazole core is a powerful electron-withdrawing group, rendering the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This makes the methylsulfonyl group an excellent leaving group, allowing for the introduction of a wide variety of functional groups at this position. The reaction generally proceeds under mild conditions and is a cornerstone for creating diverse benzothiazole derivatives.
The mechanism for this type of reaction typically involves two steps: the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the methylsulfonyl group, stabilizes the intermediate carbanion, thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com
A broad range of nucleophiles, including amines, thiols, and alcohols, can effectively displace the methylsulfonyl group, leading to the formation of 2-amino, 2-thio, and 2-alkoxy benzothiazole derivatives, respectively. This versatility is crucial for the synthesis of compounds with potential biological activity.
Table 1: Nucleophilic Aromatic Substitution of Benzothiazole, 2-(methylsulfonyl)-
| Nucleophile | Resulting Functional Group at C-2 | Product Class |
| Amine (R-NH₂) | Amino (R-NH-) | 2-Aminobenzothiazoles |
| Thiol (R-SH) | Thioether (R-S-) | 2-(Thio)benzothiazoles |
| Alcohol (R-OH) | Alkoxy (R-O-) | 2-Alkoxybenzothiazoles |
Modifications at the Benzothiazole Ring System
The benzothiazole ring itself can be chemically modified. Electrophilic substitution reactions, such as nitration, can be performed on the benzene portion of the molecule. Due to the electron-withdrawing nature of the fused thiazole (B1198619) ring, these substitutions typically occur at the 4- and 6-positions. For instance, 6-substituted 2-aminobenzothiazoles can be acylated to form benzylideneacetohydrazides, which have shown anticonvulsant effects, particularly those with electron-withdrawing groups like -NO₂ in the benzothiazole ring. nih.gov
The resulting nitro derivatives can subsequently be reduced to the corresponding amino compounds. This amino group then provides a reactive handle for further functionalization, significantly expanding the range of accessible derivatives. nih.gov
While specific examples of sulfonation and dealkylation on the "Benzothiazole, 2-(methylsulfonyl)-" core are not extensively documented in the provided search results, general principles of benzothiazole chemistry can be applied. Sulfonation, an electrophilic aromatic substitution, would likely be directed to the benzene ring, similar to nitration.
Dealkylation, particularly of methoxy-substituted benzothiazoles, is a common transformation to yield hydroxylated derivatives. These phenolic compounds can then be used in further reactions, such as etherification, to introduce new functionalities. For example, 2-methylbenzo[d]thiazol-6-ol can be reacted with benzyl (B1604629) bromide derivatives in the presence of a base like potassium carbonate to yield various ether-linked compounds. d-nb.info
Formation of Hybrid Molecules and Conjugates
The reactivity of the 2-position of benzothiazole makes it an ideal platform for creating hybrid molecules and conjugates. By linking the benzothiazole scaffold to other pharmacologically active moieties, it is possible to develop new therapeutic agents with potentially enhanced or synergistic activities. nih.gov
This strategy, known as molecular hybridization, combines two or more bioactive groups to produce a new compound with improved properties. nih.gov For example, 2-aminobenzothiazole has been linked to various other heterocyclic systems like thiazolidine-2,4-diones, 1,3,4-thiadiazoles, and cyanothiouracils to create novel hybrids with anticancer properties. nih.gov The synthesis of these conjugates often involves the reaction of a nucleophilic group on one molecule with an electrophilic center on the other, a role that "Benzothiazole, 2-(methylsulfonyl)-" is well-suited to play.
Benzothiazole-1,2,3-Triazole Hybrid Synthesis
The synthesis of hybrid molecules combining the benzothiazole and 1,2,3-triazole scaffolds has emerged as a promising strategy in the development of novel compounds with potential therapeutic applications. rsc.orgnih.gov This approach often involves the "click" reaction, a type of 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which is known for its high efficiency and regioselectivity. nih.gov
One synthetic route involves the propargylation of a suitable starting material, such as p-hydroxybenzaldehyde, followed by a cycloaddition reaction with an azidobenzothiazole derivative. rsc.org This yields a 1,2,3-triazole-benzothiazole conjugate. rsc.org The resulting hybrid molecules can be further modified to introduce additional pharmacophores, aiming to enhance their biological activity and overcome drug resistance. rsc.orgnih.gov The rationale behind creating these hybrid structures is to combine the beneficial properties of both the benzothiazole and 1,2,3-triazole moieties, which are individually recognized for their diverse pharmacological activities. rsc.orgnih.govnih.gov
Hydrazone/Thiosemicarbazone Linkages
Another important synthetic modification involving the benzothiazole scaffold is the introduction of hydrazone or thiosemicarbazone linkages. rsc.orgnih.gov These functional groups are known to be valuable in drug design due to their ability to form stable complexes with biological targets. nih.gov
The synthesis of benzothiazole-1,2,3-triazole hybrids incorporating hydrazone or thiosemicarbazone linkers has been successfully achieved. rsc.org These linkages are typically formed through the condensation reaction of a benzothiazole-triazole aldehyde intermediate with a suitable hydrazide or thiosemicarbazide. rsc.org The resulting compounds possess a unique structural framework that can interact with biological macromolecules through various mechanisms, including hydrogen bonding and hydrophobic interactions. nih.gov The inexpensive and straightforward synthesis of hydrazones and thiosemicarbazones makes them attractive scaffolds for the development of new therapeutic agents. nih.gov
Pluripotent Molecule Development based on Benzo[d]thiazol-2-ylsulfonyl
The benzo[d]thiazol-2-ylsulfonyl group is a key component in the development of "pluripotent molecules" in organic synthesis. These molecules are designed to be versatile building blocks that can be readily transformed into a wide array of structurally diverse compounds. theses.cz The focus of this approach is to facilitate diversity-oriented synthesis, which is crucial for the discovery of new drug candidates. theses.cz
The utility of α-benzothiazolylsulfonyl derivatives lies in their capacity to participate in a variety of chemical transformations, leading to the rapid generation of diverse molecular motifs. theses.cz
Diverse C-C Bond Formation
Derivatives of benzo[d]thiazol-2-ylsulfonyl have proven to be valuable reagents for the formation of carbon-carbon (C-C) bonds. theses.cz These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules. The presence of the sulfonyl group activates adjacent positions, facilitating reactions such as olefination, alkynylation, and the formation of ketones and esters. theses.cz For instance, β-keto-sulfones containing the benzothiazole moiety are important intermediates in various C-C bond-forming reactions. researchgate.net
Cycloaddition Reactions and Michael Additions
The benzo[d]thiazol-2-ylsulfonyl group also plays a significant role in cycloaddition reactions and Michael additions. theses.cz Cycloaddition reactions, such as the [2+2] cycloaddition, are powerful methods for constructing cyclic compounds. researchgate.netnih.gov Benzothiazole-substituted imines can undergo [2+2] cycloaddition with chloroacetyl chloride to yield β-lactam rings. researchgate.net
Furthermore, olefins activated by a benzo[d]thiazol-2-ylsulfonyl group are highly electrophilic and can serve as excellent Michael acceptors. nih.gov This allows for the stereoselective formation of polyfunctionalized acyclic and heterocyclic structures. nih.gov The resulting products often retain the benzothiazolylsulfonyl group, which can be further modified in subsequent synthetic steps. nih.gov
Molecular Rearrangements and Organocatalysis
The development of pluripotent molecules based on the benzo[d]thiazol-2-ylsulfonyl scaffold extends to their application in molecular rearrangements and organocatalysis. theses.cz Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major area of research in asymmetric synthesis. beilstein-journals.org The unique electronic properties of the benzo[d]thiazol-2-ylsulfonyl group can be harnessed to influence the stereochemical outcome of organocatalytic reactions. theses.cz This allows for the development of novel synthetic methods for the enantioselective synthesis of complex molecules. theses.cz
Biological and Pharmacological Research on Benzothiazole, 2 Methylsulfonyl and Its Derivatives
Anticancer and Antitumor Activities
The core structure of benzothiazole (B30560) has been a privileged scaffold in the development of new anticancer drugs. nih.gov Modifications to this structure, including the introduction of a methylsulfonyl moiety, have led to the discovery of potent and selective antitumor agents. nih.govacs.org These compounds have been shown to interfere with various biological pathways crucial for cancer cell proliferation and survival.
The cytotoxic potential of 2-(methylsulfonyl)benzothiazole and its derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.
Research has demonstrated the significant cytotoxic effects of methylsulfonyl benzothiazole (MSBT) derivatives against the HeLa human cervical cancer cell line. A series of novel 4- and 5-substituted MSBT compounds were synthesized and screened for their anticancer activity. Among these, the nitrophenyl sulfonamide-based methylsulfonyl benzothiazole (MSBT-07) and the tert-butyl sulfonamide-based methylsulfonyl benzothiazole (MSBT-12) were particularly potent, with calculated GI50 values of 0.1 or <0.1 μM. bilkent.edu.tr Another study highlighted a substituted chlorophenyl oxothiazolidine-based benzothiazole derivative, which exhibited an IC50 value of 9.76 µM against HeLa cells. nih.gov In a separate investigation, a sulphonamide scaffold-based benzothiazole derivative showed an IC50 of 44.15 µM for the same cell line. nih.gov
Cytotoxicity of Benzothiazole Derivatives against HeLa Cells
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole (MSBT-07) | HeLa | 0.1 | bilkent.edu.tr |
| ter-butyl sulphonamide based methylsulfonyl benzothiazole (MSBT-12) | HeLa | <0.1 | bilkent.edu.tr |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 | nih.gov |
| Sulphonamide scaffold based BTA | HeLa | 44.15 | nih.gov |
The cytotoxic activity of benzothiazole derivatives has been investigated in several lung cancer cell lines. A study on benzothiazole-2-thiol derivatives that were evaluated for their antiproliferative activities against various human cancer cell lines, including A549, found that some derivatives exhibited potent anticancer activities. nih.gov In one study, three different benzothiazole derivatives, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, N-(benzo[d]thiazol-2-yl)acetamide, and 6-nitrobenzo[d]thiazol-2-ol, were tested against the human carcinoma cell line LungA549. The N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol compounds showed IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bdresearchgate.net Another study reported that a dichlorophenyl-containing chlorobenzothiazole derivative exhibited a GI50 of 7.18 × 10⁻⁸ M against the non-small cell lung cancer cell line HOP-92. nih.gov Research on the lung cancer cell lines A549 and H1299 has confirmed the effectiveness of combinatorial apoptotic strategies. nih.gov
Cytotoxicity of Benzothiazole Derivatives against Lung Cancer Cells
| Compound/Derivative | Cell Line | IC50/GI50 | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 µg/mL | jnu.ac.bdresearchgate.net |
| 6-nitrobenzo[d]thiazol-2-ol | A549 | 121 µg/mL | jnu.ac.bdresearchgate.net |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 | 7.18 × 10⁻⁸ M | nih.gov |
Benzothiazole derivatives have shown significant promise against various breast cancer cell lines. Fluorinated 2-aryl benzothiazole derivatives with hydroxyl substituents exhibited potent activity against the MCF-7 cell line, with GI50 values of 0.57 and 0.4 µM. nih.gov Notably, these were more active than derivatives containing a methylsulfonyl group. nih.gov Another study reported a series of new benzothiazole derivatives with four compounds (4, 5c, 5d, and 6b) being more potent than cisplatin (B142131) against MCF-7 cells, with IC50 values of 8.64, 7.39, 7.56, and 5.15 µM, respectively. nih.govnih.gov
For the triple-negative breast cancer cell line MDA-MB-468, fluorinated 2-aryl benzothiazole derivatives have also been evaluated for their anti-tumor activities. nih.gov Additionally, a series of benzothiazole-2-thiol derivatives showed good anti-tumor potential in vitro, with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of cancer cell lines including MDA-MB-468. nih.gov
Newly synthesized 1,2,3-triazole-benzothiazole hybrids have demonstrated cytotoxicity against the T47-D breast cancer cell line, with IC50 values of 13, 17, and 19 μM for three of the synthesized molecules. researchgate.netrsc.org
Cytotoxicity of Benzothiazole Derivatives against Breast Cancer Cells
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 | nih.gov |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.4 | nih.gov |
| Benzothiazole derivative 4 | MCF-7 | 8.64 | nih.govnih.gov |
| Benzothiazole derivative 5c | MCF-7 | 7.39 | nih.govnih.gov |
| Benzothiazole derivative 5d | MCF-7 | 7.56 | nih.govnih.gov |
| Benzothiazole derivative 6b | MCF-7 | 5.15 | nih.govnih.gov |
| 1,2,3-triazole-benzothiazole hybrid 8a | T47-D | 13 | researchgate.netrsc.org |
| 1,2,3-triazole-benzothiazole hybrid 8b | T47-D | 17 | researchgate.netrsc.org |
| 1,2,3-triazole-benzothiazole hybrid 8c | T47-D | 19 | researchgate.netrsc.org |
| Substituted methoxybenzamide benzothiazole | MDA-MB-468 | 1.1 - 8.8 | nih.gov |
| Substituted chloromethylbenzamide (B8583163) benzothiazole | MDA-MB-468 | 1.1 - 8.8 | nih.gov |
The antiproliferative activity of benzothiazole derivatives has been explored in pancreatic cancer, a particularly challenging malignancy. A library of phenylacetamide derivatives incorporating the benzothiazole nucleus was synthesized and evaluated against three distinct pancreatic cancer cell lines: AsPC-1, Capan-2, and BxPC-3. The findings revealed that these novel compounds induced a significant reduction in cell viability at low micromolar concentrations. nih.govnih.gov Further studies on 2-mercaptobenzothiazole (B37678) derivatives, including amide derivatives, also demonstrated antiproliferative effects against these same pancreatic cell lines. nih.gov Specifically, the combination of one such derivative (4l) with the standard chemotherapy drug gemcitabine (B846) resulted in synergistic effects on pancreatic cancer cell viability. nih.gov
Antiproliferative Activity of Benzothiazole Derivatives against Pancreatic Cancer Cells
| Compound/Derivative Series | Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Phenylacetamide derivatives of benzothiazole | AsPC-1, Capan-2, BxPC-3 | Marked viability reduction at low micromolar concentrations | nih.govnih.gov |
| 2-Mercaptobenzothiazole derivatives (amide derivatives) | AsPC-1, Capan-2, BxPC-3 | Antiproliferative activities | nih.gov |
| Benzothiazole-2-thiol derivatives | BxPC-3 | Good anti-tumor potential (IC50 range 1.1 µM to 8.8 µM) | nih.gov |
Benzothiazole derivatives have also been investigated for their efficacy against colorectal cancer cell lines. A novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative was found to reduce the viability of colorectal cancer cells with an IC50 of about 7.5 μM after 48 hours of treatment. acs.org In another study, a series of thirteen thiazolyl hydrazone derivatives of 1-indanone (B140024) were evaluated, with four compounds showing promising anti-cancer activity against several colon cancer cell lines, including HT-29 and KM12, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 µM. sci-hub.cat Benzothiazole-piperazine derivatives have also shown high cytotoxicity against the HCT-116 cell line. bilkent.edu.tr
Cytotoxicity of Benzothiazole Derivatives against Colorectal Cancer Cells
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | ~7.5 | acs.org |
| Thiazolyl hydrazone derivatives of 1-indanone (4 compounds) | HT-29, KM12 | 0.41 - 6.85 | sci-hub.cat |
| Benzothiazole-piperazine derivatives | HCT-116 | Highly cytotoxic | bilkent.edu.tr |
Cytotoxic Effects on Various Cancer Cell Lines
Other Cancer Cell Lines (A431, HepG2, MV4-11, DB, DU-145, WIL-2NS, MRC-5, MT-4, SK-MES-1, SK-28)
Derivatives of 2-(methylsulfonyl)benzothiazole have demonstrated notable anticancer activity across a range of cancer cell lines. For instance, nitrophenyl sulphonamide and ter-butyl sulphonamide-based methylsulfonyl benzothiazoles have shown efficacy against the HeLa (cervical cancer) cell line, with IG50 values of 0.22 µM and 0.6 µM, respectively. nih.govtandfonline.com Another study highlighted a substituted bromopyridine acetamide (B32628) benzothiazole derivative that exhibited potent antitumor activity against the HepG2 (liver cancer) cell line with an IC50 value of 48 nM. nih.gov The mechanism of cell death in HepG2 cells was identified as concentration-dependent apoptosis. nih.gov
Furthermore, novel benzimidazole (B57391) and benzothiazole derivatives have been synthesized and investigated for their effects on HepG2 liver cancer cells. nih.gov Following initial screening, a dose-response curve was established, and the most active derivatives were selected for further apoptotic analysis. nih.gov This research demonstrated that specific benzimidazole derivatives induced cytotoxicity and apoptosis in HepG2 cells. nih.gov
Anticancer Activity of Benzothiazole Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound Type | Activity (IC50/IG50) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | IG50: 0.22 µM | nih.govtandfonline.com |
| HeLa | Cervical Cancer | ter-butyl sulphonamide based methylsulfonyl benzothiazole | IG50: 0.6 µM | nih.govtandfonline.com |
| HepG2 | Liver Cancer | Substituted bromopyridine acetamide benzothiazole derivative | IC50: 48 nM | nih.gov |
| HepG2 | Liver Cancer | Benzimidazole and benzothiazole derivatives | Dose-dependent apoptosis | nih.gov |
Mechanisms of Anticancer Action
The anticancer effects of 2-(methylsulfonyl)benzothiazole and its derivatives are attributed to several distinct mechanisms, including the inhibition of nucleic acid synthesis, enzymatic pathways crucial for tumor growth, modulation of cellular signaling, and induction of programmed cell death.
Inhibition of RNA and DNA Synthesis
A fundamental mechanism by which some benzothiazole derivatives exert their anticancer effects is through the inhibition of DNA and RNA synthesis. nih.govmedchemexpress.com This process is critical for cell proliferation, and its disruption can halt the growth of rapidly dividing cancer cells. DNA synthesis inhibitors can act as antimetabolites, interfering with the production of nucleic acids. medchemexpress.com For example, some inhibitors bind to DNA, preventing its replication and transcription, which ultimately leads to cell death. medchemexpress.com The inhibition of DNA-dependent RNA polymerase is another strategy employed by certain compounds to block the transcription of DNA into mRNA.
Inhibition of Tumor-Associated Carbonic Anhydrase (CA)
Tumor-associated carbonic anhydrases (CAs), particularly CA IX and CA XII, play a crucial role in the survival and proliferation of cancer cells, especially in hypoxic (low oxygen) tumor microenvironments. tandfonline.comnih.govresearchgate.net These enzymes help maintain the pH balance that favors tumor growth and metastasis. tandfonline.com Benzothiazole derivatives, particularly those with a sulfonamide group, have been identified as potent inhibitors of these tumor-associated CAs. tandfonline.comnih.govresearchgate.net For instance, a series of aromatic and heterocyclic sulfonamides have demonstrated nanomolar inhibition constants (KIs) against CA IX. nih.gov The inhibition of these enzymes by benzothiazole derivatives presents a promising strategy for developing anticancer agents that are effective against hypoxic tumors. tandfonline.comresearchgate.net
Modulation of Cellular Pathways and Protein Interactions
Benzothiazole derivatives can modulate various cellular signaling pathways that are often dysregulated in cancer. researchgate.netbenthamscience.comnih.govwhiterose.ac.uk One key pathway is the PI3K/AKT signaling pathway, which is aberrantly activated in many human cancers and is crucial for tumor emergence, growth, and development. nih.gov A novel benzothiazole derivative, PB11, has been shown to suppress this pathway, leading to cytotoxicity and apoptosis in cancer cells. nih.gov
Another important target is the Ras/MEK/ERK pathway, which is involved in cell proliferation and invasion. nih.govresearchgate.net Certain benzothiazole-pyrrole conjugates have been found to down-regulate the expression of Ras and its downstream effectors like MEK1 and ERK1/2. nih.govresearchgate.net These compounds have the potential to control both cell proliferation and the invasion process in highly malignant cancers. nih.govresearchgate.net
Furthermore, studies have explored the interactions between benzothiazole derivatives and proteins like lysozyme, revealing various binding interactions such as pi-alkyl, pi-sulfur, and hydrogen bonds that contribute to complex formation. mdpi.com Understanding these protein-drug interactions is vital for designing more effective therapeutic agents. mdpi.com
Induction of Apoptosis and Cell Cycle Modulation
A significant mechanism of action for many benzothiazole-based anticancer agents is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.govnih.govmdpi.com For example, the novel benzothiazole derivative PB11 has been observed to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in U87 glioblastoma and HeLa cervix cancer cells. nih.gov This was accompanied by an increase in the activity of caspase-3 and caspase-9, key executioners of apoptosis. nih.gov
Similarly, certain benzimidazole and benzothiazole derivatives have been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle in the G1 phase, which was confirmed by an increased expression of the p21 protein. nih.gov Other studies have demonstrated that benzothiazole derivatives can induce G2/M phase cell cycle arrest. nih.govresearchgate.net This arrest prevents cancer cells from dividing and proliferating. nih.govresearchgate.net
Inhibition of Tyrosine Kinase (EGFR) Activity
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is overexpressed in various cancers and plays a critical role in tumor growth and progression. nih.govnih.govdocumentsdelivered.commdpi.com Benzothiazole derivatives have been designed and identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govnih.govdocumentsdelivered.comresearchgate.net These compounds act by competing with ATP for binding at the catalytic domain of EGFR-TK. nih.gov
For example, certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have shown significant inhibitory activity against EGFR-TK. nih.govnih.govdocumentsdelivered.com In some cases, these compounds were found to be more potent antitumor agents than the established EGFR inhibitor erlotinib (B232) against specific cancer cell lines. nih.govnih.gov The inhibition of EGFR-TK by these derivatives leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR axis, ultimately causing autophagy and apoptosis in cancer cells. benthamscience.commdpi.comnih.gov
Thiol-Blocking Activity and Protein Modification
2-(Methylsulfonyl)benzothiazole (MSBT) has been identified as a highly effective and selective reagent for blocking protein thiols. nih.govwsu.edunih.gov This reactivity is crucial in the study of protein post-translational modifications (PTMs) at cysteine residues, which play a significant role in cellular redox homeostasis and signaling. nih.gov
The mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction where the thiol group of a cysteine residue attacks the C-2 position of the benzothiazole ring, displacing the methylsulfonyl group. nih.govwsu.edu This reaction is highly specific for thiols, with no significant reactivity observed with other nucleophilic amino acids like lysine (B10760008) or histidine under biological conditions. wsu.edu
The efficiency of the thiol-blocking reaction by MSBT is pH-dependent, with increased reactivity at higher pH values. nih.gov This is attributed to the higher concentration of the more nucleophilic thiolate anion (RS⁻) at alkaline pH. nih.govresearchgate.net For instance, a water-soluble derivative, MSBT-A, showed significantly higher reaction yields at pH 7.0 and 7.4 compared to pH 6.2, and the reaction was even faster at pH 9.0. nih.gov
Table 1: pH Dependence of MSBT-A Reaction with a Cysteine Derivative nih.gov
| pH | Time (min) | Yield (%) |
| 6.2 | 20 | 34 |
| 7.0 | 20 | 87 |
| 7.4 | 20 | 95 |
| 9.0 | 5 | 95 |
This table illustrates the effect of pH on the reaction efficiency of a water-soluble MSBT derivative with a cysteine model compound.
The resulting thiol-blocking adducts (RS-Bt) are stable under common experimental conditions, including in the presence of reducing agents like tris-(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT). nih.gov This stability is a significant advantage in proteomics research for the selective analysis of cysteine modifications. nih.gov
The utility of MSBT in protein modification has been demonstrated using enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH), where it showed excellent thiol-blocking activity, comparable to the commonly used reagent methyl methanethiosulfonate (B1239399) (MMTS). nih.govresearchgate.net The high reactivity and selectivity of MSBT make it a valuable tool for chemical biology and proteomics to study the "thiol proteome" and its role in various cellular processes. nih.gov
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.govnih.gov
Derivatives of 2-(methylsulfonyl)benzothiazole have been investigated as potent inhibitors of FAAH. nih.govacs.org High-throughput screening identified a benzothiazole analog as a potent FAAH inhibitor. acs.org Structure-activity relationship (SAR) studies revealed that the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole moiety are crucial for their inhibitory activity. acs.org
One notable benzothiazole-based FAAH inhibitor, compound 1 , demonstrated high potency with an IC₅₀ value of approximately 2 nM against recombinant human FAAH. nih.gov Interestingly, while most potent FAAH inhibitors act through a covalent mechanism, this benzothiazole derivative was found to be a reversible, slowly dissociating inhibitor. nih.gov Mass spectrometric analysis showed no evidence of covalent adduct formation, and dialysis of the enzyme-inhibitor complex led to the recovery of enzyme activity over time. nih.gov
Molecular docking studies suggest that the sulfonamide group of these inhibitors can form hydrogen bonds with catalytic residues in the FAAH active site, mimicking the transition state of the substrate. nih.gov The potent inhibition and long residence time of these compounds are attributed to a high kinetic energy barrier that slows down their dissociation from the enzyme. nih.gov
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. nih.govnih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a therapeutic target for conditions like hypertension, inflammation, and pain. nih.govnih.govmedchemexpress.com
Benzothiazole derivatives have been explored as inhibitors of sEH. nih.gov The development of sEH inhibitors has been a significant area of research, with various compounds synthesized to target this enzyme. nih.gov
Dual Inhibition of FAAH and sEH
Given the synergistic effects observed when FAAH and sEH are inhibited simultaneously, there has been considerable interest in developing dual inhibitors that can target both enzymes. nih.govnih.gov This approach is believed to offer enhanced therapeutic benefits, particularly for the management of inflammatory and neuropathic pain. nih.govnih.govescholarship.org
Researchers have designed and synthesized dual FAAH/sEH inhibitors by integrating a piperidine-sulfonamide-phenyl pharmacophore, which is common to inhibitors of both enzymes. nih.gov A key strategy involved identifying a common pharmacophore that could effectively interact with the active sites of both FAAH and sEH. nih.gov
One successful series of dual inhibitors incorporates a benzothiazole moiety. nih.govnih.gov For example, a potent dual inhibitor with a benzothiazole structure was identified, exhibiting high potency for both human sEH (IC₅₀ = 9.6 nM) and human FAAH (IC₅₀ = 7 nM). nih.gov Further optimization of this series led to the discovery of compounds with even greater potency. nih.gov
Docking studies have provided insights into how these dual inhibitors bind to the catalytic sites of both enzymes, explaining their high affinity. nih.gov The development of these dual-action compounds represents a promising strategy for creating novel analgesics with a potentially improved side-effect profile compared to single-target agents. nih.gov
Antimicrobial Activities
Benzothiazole and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.netnih.govresearchgate.net The benzothiazole scaffold is a versatile structure in medicinal chemistry, and its derivatives have been shown to be effective against a variety of pathogenic microorganisms. nih.govnih.govmdpi.com
Antibacterial Properties
Numerous studies have highlighted the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govjcsp.org.pkrsc.orgresearchgate.netnih.govmdpi.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. researchgate.net
For instance, certain benzothiazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govmdpi.com The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial potency and spectrum. nih.gov
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Compound 11a | S. aureus | 100-250 | nih.gov |
| Compound 41c | E. coli | 3.1 | nih.gov |
| Compound 41c | P. aeruginosa | 6.2 | nih.gov |
| Compound 16c | S. aureus | 0.025 mM | nih.govnih.gov |
This table provides a summary of the Minimum Inhibitory Concentration (MIC) values for some benzothiazole derivatives against various bacteria, as reported in the literature.
Inhibition of Dihydropteroate Synthetase (DHPS)
Dihydropteroate synthetase (DHPS) is a crucial enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgnih.gov This pathway is essential for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org Sulfonamide drugs, which are structural analogs of the natural DHPS substrate p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme. nih.govwikipedia.orgnih.gov
New benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme. nih.govnih.gov This approach is driven by the need to develop new antimicrobial agents to combat the growing problem of drug resistance to existing sulfonamides. nih.gov
In one study, a series of new benzothiazole derivatives were synthesized and tested for their DHPS inhibitory activity. nih.govnih.gov Several of these compounds demonstrated potent inhibition of the enzyme. Notably, compound 16b from this series was found to be the most active, with an IC₅₀ value of 7.85 μg/mL, which is comparable to that of the standard drug sulfadiazine (B1682646) (IC₅₀ = 7.13 μg/mL). nih.govnih.gov
Molecular docking studies have been employed to understand the interaction of these potent benzothiazole derivatives with the active site of the DHPS enzyme. nih.govnih.gov These studies have shown that the compounds can bind within the PABA pocket of the enzyme, indicating a similar mechanism of action to that of sulfonamides. nih.govnih.gov
Antifungal Properties
Benzothiazole derivatives have also been extensively studied for their antifungal activities against a variety of pathogenic fungi. medipol.edu.tr The versatility of the benzothiazole scaffold allows for the synthesis of a diverse range of compounds with potential applications in agriculture and medicine. medipol.edu.trnih.gov
Aspergillus niger is a common mold that can cause a range of diseases in humans, from respiratory issues to opportunistic infections. researchgate.net Other Aspergillus species, such as Aspergillus fumigatus, are also significant pathogens. nih.govmdpi.com
Several studies have reported the synthesis of benzothiazole derivatives with notable activity against A. niger. In one study, methoxy-substituted benzothiazole derivatives were synthesized and screened for their antifungal activity. researchgate.net Two compounds, K-05 and K-06, demonstrated potent antifungal activity against A. niger. researchgate.net Another study focusing on C-6 methyl-substituted benzothiazole derivatives also identified compounds with significant inhibitory activity against this fungus. researchgate.net Furthermore, research on compounds produced by the rare Actinobacteria strain Acrocarpospora punica revealed that some of its diterpenoid metabolites exhibited antifungal activity against A. niger. nih.gov
Botrytis cinerea, the causative agent of gray mold, is a major plant pathogen that affects a wide range of crops, leading to significant economic losses. mdpi.comnih.gov The development of resistance to existing fungicides is a major concern, driving the search for new antifungal agents. nih.gov
Research has explored the potential of various compounds, including benzothiazole derivatives and other chemical classes, against B. cinerea. For instance, a study on 2-allylphenol (B1664045) derivatives showed that modifications to the chemical structure could significantly impact their antifungal activity. mdpi.com Another study investigated the efficacy of clovane and isocaryolane derivatives, which are structurally reminiscent of a virulence factor produced by B. cinerea, and found a correlation between their side chains and antifungal activity. ufmg.br The development of multi-fungicide resistance in B. cinerea has been a focus of research, with studies investigating the fitness and competitive ability of resistant isolates. nih.gov
Data Tables
Table 1: Antibacterial Activity of Benzothiazole Derivatives and Other Compounds
| Compound/Substance | Target Bacterium | Activity/Finding | Reference |
| N-substituted-5-(hydrogen/chloro)benzothiazole-2-thiones | Staphylococcus aureus | Active against the bacterium. | medipol.edu.tr |
| Benzothiazole derivative with amide moiety (A07) | Staphylococcus aureus | MIC value of 15.6 µg/ml. | rsc.org |
| Sulfur nanoparticles | Staphylococcus aureus | MIC of 10mM. | nih.gov |
| Benzothiazole derivative (SN12) | Pseudomonas aeruginosa | Potent inhibitor of the Gac/Rsm two-component system, inhibits biofilm formation. | nih.gov |
| 2-Aminobenzothiazole-based inhibitors | Pseudomonas aeruginosa | Reduce motility and toxin production. | nih.gov |
Table 2: Antifungal Activity of Benzothiazole Derivatives and Other Compounds
| Compound/Substance | Target Fungus | Activity/Finding | Reference |
| Methoxy-substituted benzothiazole derivatives (K-05, K-06) | Aspergillus niger | Potent antifungal activity. | researchgate.net |
| C-6 methyl-substituted benzothiazole derivatives | Aspergillus niger | Significant inhibitory activity. | researchgate.net |
| Diterpenoid metabolites from Acrocarpospora punica | Aspergillus niger | Antifungal activity. | nih.gov |
| 2-Allylphenol derivatives | Botrytis cinerea | Antifungal activity influenced by chemical structure modifications. | mdpi.com |
| Clovane and isocaryolane derivatives | Botrytis cinerea | Antifungal activity correlated with the nature of their side chains. | ufmg.br |
Activity Against Fusarium oxysporum
Fusarium oxysporum is a widespread soil-borne fungus responsible for vascular wilt, a devastating disease affecting a multitude of economically important crops. nih.govmdpi.com The development of effective fungicides is crucial for agricultural disease management. nih.gov Research into heterocyclic compounds has revealed the potential of scaffolds related to 2-(methylsulfonyl)benzothiazole.
While direct studies on 2-(methylsulfonyl)benzothiazole are limited, research on analogous structures provides insight. For instance, novel sulfone derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized and tested against F. oxysporum. semanticscholar.org In this series, compounds featuring a 2-(methylsulfonyl)-1,3,4-oxadiazole core demonstrated potent, broad-spectrum antifungal activities. semanticscholar.org Specifically, compounds 5b , 5e , and 5f showed nearly complete inhibition of F. oxysporum growth at a concentration of 50 µg/mL, with efficacy rates of 97.5%, 98.8%, and 94.0%, respectively. semanticscholar.org These findings highlight the potential importance of the methylsulfonyl group in conferring antifungal properties. semanticscholar.org
Furthermore, other benzothiazole derivatives have been evaluated against various phytopathogenic fungi, including Fusarium species. Two series of 2-(aryloxymethyl) benzothiazole derivatives were synthesized and screened for antifungal activity, indicating that the benzothiazole framework is a viable candidate for developing agents against F. oxysporum. nih.gov
Table 1: Inhibition Effect of 1,3,4-Oxadiazole Methyl Sulfone Derivatives Against F. oxysporum at 50 µg/mL
| Compound | Substituent (R) | Inhibition (%) |
|---|---|---|
| 5b | 2-F | 97.5 |
| 5e | 2,6-diF | 98.8 |
| 5f | 2-Cl, 6-F | 94.0 |
| 5g | 4-Cl | 89.6 |
| Hymexazol (Control) | - | 67.1 |
Data sourced from scientific literature. semanticscholar.org
Activity Against Rhizoctonia solani
Rhizoctonia solani is a significant plant pathogen with a wide host range, causing diseases such as sheath blight in rice and root rot in various crops. nih.gov The search for new agrochemicals with high efficacy against this fungus is ongoing. Benzothiazole derivatives have emerged as a promising class of compounds in this area.
In a notable study, two series of benzothiazole-appended bis-triazole derivatives were synthesized and evaluated for their antifungal activity against R. solani. nih.gov The research found that all the synthesized compounds displayed excellent dose-dependent inhibition. nih.gov Several of these hybrid molecules exhibited superior or comparable activity to the commercial fungicide hexaconazole (B1673136). nih.govnih.gov
For example, compound 5f from the series was the most potent, with a half-maximal effective concentration (ED₅₀) of 0.96 μM. nih.govnih.gov Other active compounds included 5b and 7f , with ED₅₀ values of 2.33 μM and 1.48 μM, respectively, which were also more potent than hexaconazole (ED₅₀: 2.44 μM). nih.govnih.gov These results underscore the potential of using the benzothiazole scaffold as a foundation for developing new and effective fungicides against R. solani. nih.gov Further research has also noted the inhibitory effects of other benzothiazole derivatives against R. solani, reinforcing the importance of this chemical class. nih.gov
Table 2: Antifungal Activity of Benzothiazole-Appended Bis-Triazole Derivatives Against R. solani
| Compound | ED₅₀ (μM) |
|---|---|
| 5b | 2.33 |
| 5f | 0.96 |
| 7f | 1.48 |
| Hexaconazole (Control) | 2.44 |
Anti-tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of novel therapeutic agents. nih.gov Benzothiazole derivatives have been identified as a promising scaffold in the development of new anti-tubercular drugs. nih.govnih.gov These compounds have shown bactericidal effects against M. tuberculosis, a significant advantage over many bacteriostatic agents. nih.gov
Inhibition of Mycobacterium tuberculosis (H37Rv strain)
The H37Rv strain is the standard laboratory strain used for in vitro testing of anti-tubercular agents. Numerous studies have demonstrated the efficacy of benzothiazole derivatives against this strain. For example, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. nih.gov
In another study, a benzothiazolyl-thiazolidinone derivative, compound 11726172 , was found to be highly effective against the M. tuberculosis H37Rv wild-type strain. rsc.org This compound also demonstrated potent activity against multidrug-resistant (MDR) clinical isolates, highlighting its potential to combat resistant forms of TB. rsc.org The activity of this compound was notably enhanced in the presence of copper ions. rsc.org Furthermore, it was shown to be active against both replicating and non-replicating "dormant" M. tuberculosis cells, a crucial feature for drugs aiming to shorten treatment duration. rsc.org
Interference with Bacterial Cell Wall Synthesis
The bacterial cell wall is a critical structure for survival, making its biosynthesis pathway a prime target for antibiotics. semanticscholar.orgresearchgate.net The mycobacterial cell wall is particularly complex, and its integrity is essential for the pathogen. nih.gov Several benzothiazole-based compounds exert their anti-tubercular effect by disrupting this vital process. nih.govsemanticscholar.org
A key mechanism of action for many anti-tubercular benzothiazole derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This essential flavoenzyme is involved in the synthesis of decaprenyl phosphoryl-β-d-arabinose (DPA), the sole precursor for arabinans, which are major components of the mycobacterial cell wall. nih.gov Inhibition of DprE1 effectively blocks cell wall biosynthesis, leading to bacterial death. nih.gov Benzothiazole-bearing compounds have been identified as potential non-covalent inhibitors of DprE1.
Enzyme Activity Critical for Bacterial Survival
Beyond cell wall synthesis, benzothiazole derivatives can target other enzymatic pathways vital for bacterial survival. One such target is the Type II NADH dehydrogenase (NDH-2), the first enzyme in the oxidative phosphorylation pathway of M. tuberculosis. nih.gov Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of intracellular ATP levels and interfering with NAD(H) homeostasis. nih.gov Since M. tuberculosis lacks alternative energy metabolism pathways, blocking NDH-2 results in a bactericidal effect. nih.gov
Another critical enzyme, as mentioned previously, is DprE1. It catalyzes a crucial epimerization step in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, indispensable components of the mycobacterial cell wall. nih.gov The inhibition of this enzyme is considered a highly promising strategy for anti-TB drug development, as it targets the "Achilles' heel" of M. tuberculosis. nih.gov
Molecular Docking Studies with DprE1
To understand the interaction between benzothiazole derivatives and their target, molecular docking studies have been extensively used. These computational simulations provide insights into how these inhibitors bind to the active site of the DprE1 enzyme. nih.gov
Studies on benzothiazinones (BTZ), which are structurally related to benzothiazoles, have shown that these compounds can form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1. However, non-covalent inhibitors are also being explored. For instance, docking studies of sulfonyl-piperazine benzothiazinone derivatives were performed to investigate their binding mode. nih.gov The goal was to see if the sulfonyl group could increase the number of hydrogen bonds with DprE1, potentially overcoming resistance mechanisms. nih.gov
In one such study, a library of BTZ analogs was screened against DprE1 using covalent docking. The most promising compounds, based on their docking scores, were further analyzed using molecular dynamics simulations. These simulations revealed stable binding within the enzyme's active site, with key hydrogen bonds and hydrophobic interactions contributing to their high affinity. For example, the analog PubChem-155-924-621 showed a strong binding affinity with a docking score of -15.7 kcal/mol, stabilized by three hydrogen bonds with nearby residues.
Table 3: Binding Energy of Benzothiazinone (BTZ) Analogs with DprE1
| Compound | Binding Energy (ΔGbinding kcal/mol) |
|---|---|
| PubChem-155-924-621 | -77.2 |
| PubChem-127-032-794 | -74.3 |
| PubChem-155-923-972 | -65.4 |
| PBTZ169 (Reference) | -49.8 |
Data sourced from scientific literature.
Anti-inflammatory and Analgesic Activities
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents, with many of its derivatives demonstrating significant anti-inflammatory and analgesic properties. nih.govresearchgate.net These compounds are believed to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. preprints.org Research has focused on synthesizing and evaluating novel benzothiazole derivatives that could offer improved efficacy and better safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpreprints.org
Modulation of Inflammatory Factors (IL-6, TNF-α)
A key aspect of the anti-inflammatory action of benzothiazole derivatives involves their ability to modulate pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are central mediators of the inflammatory response. nih.govnih.gov
Research has shown that certain benzothiazole derivatives can significantly reduce the levels of these inflammatory markers. For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) was found to markedly decrease the activity of both IL-6 and TNF-α in cellular assays. frontiersin.org This inhibition of crucial cytokines highlights a direct mechanism through which these compounds can control inflammation. frontiersin.org
Similarly, studies on Methylsulfonylmethane (MSM) , a compound containing the methylsulfonyl group also present in 2-(methylsulfonyl)benzothiazole, have demonstrated anti-inflammatory effects by decreasing the expression of TNF-α and IL-6. nih.gov In one study using human ventricular cardiomyocyte cells, treatment with MSM in combination with TNF-α led to a significant reduction in IL-6 production and its transcript expression compared to cells treated with TNF-α alone. nih.gov This suggests that the methylsulfonyl moiety may play a role in protecting against inflammation by downregulating key inflammatory signaling pathways. nih.gov
The ability of these compounds to interfere with the production and activity of IL-6 and TNF-α underscores their potential as therapeutic agents for inflammatory conditions. nih.govfrontiersin.org
Alleviation of Pain in Animal Models
The analgesic potential of benzothiazole derivatives has been substantiated through various in vivo studies using animal models of pain. nih.gov These models, such as the carrageenan-induced paw edema test and the hot plate test, are standard methods for evaluating the efficacy of potential pain-relieving compounds. nih.govpreprints.orgmdpi.com
In one study, a series of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their analgesic effects. nih.gov Several of these compounds demonstrated significant pain alleviation. The table below details the median effective dose (ED₅₀) for the most active compounds compared to the reference drug, celecoxib.
| Compound | ED₅₀ (0.5 h) | ED₅₀ (1 h) | ED₅₀ (2 h) |
|---|---|---|---|
| Compound 17c | 96 | 102 | 89 |
| Compound 17g | 127 | 134 | 156 |
| Compound 17i | 84 | 72 | 69 |
| Celecoxib (Reference) | 156 | 72 | 70 |
The results indicate that compound 17i showed analgesic activity comparable to celecoxib, particularly at the 1 and 2-hour time points. nih.gov These findings demonstrate that specific structural modifications to the benzothiazole core can lead to potent analgesic agents. nih.gov The effectiveness of these compounds in established pain models provides a strong basis for their further development as non-narcotic analgesics. nih.govmdpi.com
Other Reported Biological Activities
Beyond their anti-inflammatory and analgesic effects, derivatives of the benzothiazole scaffold have been investigated for a wide array of other biological activities, showcasing the versatility of this heterocyclic system in medicinal chemistry. ijnrd.orgnih.gov
Antioxidant Activity
Several studies have highlighted the significant antioxidant potential of benzothiazole derivatives. derpharmachemica.comsciensage.infonih.gov These compounds act as radical scavengers, which can help protect cells from damage caused by reactive oxygen species (ROS). derpharmachemica.comnih.gov The antioxidant capacity is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. derpharmachemica.com
In one study, a series of novel 2-aryl benzothiazole derivatives were synthesized and screened for their antioxidant potential. derpharmachemica.com The results, summarized in the table below, show the percentage of radical scavenging activity at different concentrations compared to the standard antioxidant, ascorbic acid.
| Compound | Concentration (µg/ml) | % Inhibition |
|---|---|---|
| BTA-1 | 60 | 71.42 |
| 80 | 80.95 | |
| 100 | 85.71 | |
| BTA-5 | 60 | 61.90 |
| 80 | 76.19 | |
| 100 | 80.95 | |
| Ascorbic Acid (Standard) | 60 | 73.80 |
| 80 | 83.33 | |
| 100 | 90.47 |
The findings revealed that several synthesized compounds, including BTA-1 and BTA-5 , exhibited significant radical scavenging potential, with activity comparable to ascorbic acid at higher concentrations. derpharmachemica.comresearchgate.net This antioxidant activity makes benzothiazole derivatives promising candidates for mitigating oxidative stress-related conditions, including skin damage. nih.govnih.gov
Antiviral Activity
The benzothiazole nucleus is a key structural feature in a number of compounds with potent antiviral activity against a diverse range of viruses. nih.govmdpi.com Research has shown that these derivatives can inhibit viral replication and activity through various mechanisms. nih.gov
Structure-activity relationship (SAR) studies have indicated that the introduction of a methylsulfonyl group can significantly enhance in-vitro antiviral activity. nih.gov Benzothiazole derivatives have been found to be effective against several viruses, including:
Hepatitis C Virus (HCV): Certain derivatives have been shown to inhibit HCV RNA-dependent RNA polymerase in a dose-dependent manner. nih.gov
Herpes Simplex Virus (HSV): Pyrimido[2,1-b]benzothiazole derivatives have demonstrated potential antiviral effects against HSV-1 by reducing viral plaques. nih.gov
Dengue Virus (DENV): Some benzothiazole derivatives act as inhibitors of the DENV NS3 helicase. mdpi.com
Enteroviruses: In a study on new benzotriazole-based compounds, several derivatives showed selective antiviral activity against Coxsackievirus B5 (CVB5), with EC₅₀ values ranging from 6 to 18.5 μM. nih.gov
The broad-spectrum antiviral potential of benzothiazole derivatives makes them an important scaffold for the development of new antiviral drugs. nih.govmdpi.com
Anthelmintic Activity
Benzothiazole derivatives have also been recognized for their anthelmintic properties, showing efficacy against parasitic worms. ijnrd.orgresearchgate.netamazonaws.com The evaluation of this activity is often conducted in vitro using earthworms as a model organism, where the time taken for paralysis and death is measured. ijnrd.orgwisdomlib.org
A study on novel benzothiazole derivatives reported significant anthelmintic activity. ijnrd.org The table below presents the time to paralysis and death for selected compounds compared to the standard drug, Albendazole.
| Compound | Time for Paralysis (min) | Time for Death (min) |
|---|---|---|
| Compound 3a | 25 | 49 |
| Compound 3b | 21 | 45 |
| Compound 3d | 29 | 53 |
| Albendazole (Standard) | 35 | 62 |
The results showed that compounds 3a , 3b , and 3d were more potent than the standard drug Albendazole, causing paralysis and death in a shorter time frame. ijnrd.orgwisdomlib.org Other research has also explored benzothiazole derivatives incorporating indole (B1671886) moieties, which have demonstrated promising anthelmintic effects. researchgate.net These findings highlight the potential of the benzothiazole scaffold in designing new and effective anthelmintic agents. ijnrd.orgresearchgate.net
Antidiabetic Activity
The quest for novel and effective treatments for diabetes mellitus has led researchers to explore the potential of benzothiazole derivatives. Several studies have highlighted the promise of this chemical class, including those with a methylsulfonyl-like component, in managing hyperglycemia and related complications.
A variety of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been synthesized and assessed for their in vivo antidiabetic properties in a rat model of non-insulin-dependent diabetes mellitus. A number of these compounds demonstrated a significant capacity to lower plasma glucose levels. rsc.org Further investigation into their mechanism of action revealed that some of these derivatives act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome. rsc.org
In another study, a series of novel benzothiazole derivatives were synthesized and their hypoglycemic activity was evaluated in vivo using a streptozotocin-induced diabetic rat model. The results indicated that these compounds possess considerable biological efficacy, with some showing activity comparable to the standard antidiabetic drug, glibenclamide. chemistryjournal.net The proposed mechanism for their hypoglycemic action involves the potentiation of insulin (B600854) effects, possibly by enhancing pancreatic insulin secretion from existing β-cells or by releasing insulin from its bound form. chemistryjournal.net
Furthermore, novel conjugated TZD-sulfonamide-benzothiazoles have been synthesized and evaluated for their anti-hyperglycemic and anti-hyperlipidemic activities. These compounds exhibited significant hypoglycemic effects and also demonstrated high efficiency in lowering lipid profiles when compared to control and standard groups. jchemrev.com
Table 1: Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound Class | Model | Key Findings | Reference |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose; inhibition of 11β-HSD1. | rsc.org |
| Novel benzothiazole derivatives | Streptozotocin-induced diabetic rat model | Considerable hypoglycemic activity, comparable to glibenclamide. | chemistryjournal.net |
| Conjugated TZD-sulfonamide-benzothiazoles | STZ-induced diabetic rat model | Significant hypoglycemic and hypolipidemic activities. | jchemrev.com |
Anticonvulsant Activity
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Benzothiazole derivatives have emerged as a promising scaffold for the design of novel anticonvulsant agents.
A range of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects. Initial screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice identified several active compounds. researchgate.net One of the most potent compounds, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide, exhibited significant activity in both models, proving more potent than the reference drugs phenytoin (B1677684) and ethosuximide. researchgate.net Further studies on selected active compounds suggested a possible mechanism of action involving the GABAergic system. researchgate.net
Another study focused on the synthesis of substituted benzene (B151609) sulfonamides linked to a benzothiazole moiety. These compounds were evaluated for their anticonvulsant potential, with one compound emerging as a particularly potent agent in the MES model. mdpi.com Computational analysis suggested that the interaction with nicotinic acetylcholine (B1216132) ion-gated receptors could be a contributing factor to its activity. mdpi.com The general structure of these benzothiazole-coupled sulfonamide derivatives contains the key pharmacophoric features considered essential for anticonvulsant activity, including a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain. mdpi.com
Furthermore, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which share structural similarities with benzothiazoles, were synthesized and showed significant anti-MES activities. nih.gov One compound, in particular, demonstrated potent activity against both MES- and PTZ-induced seizures, with a higher protective index than carbamazepine (B1668303) and valproate. nih.gov Its mechanism of action is thought to be at least partially mediated by an increase in the brain's GABA levels. nih.gov
Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound Series | Seizure Model | Key Findings | Reference |
| N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamides | MES, scPTZ | High potency, some more effective than phenytoin and ethosuximide. | researchgate.net |
| Benzothiazole coupled Sulfonamides | MES, scPTZ | Potent anticonvulsant activity, potential interaction with nicotinic acetylcholine receptors. | mdpi.com |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ | High protective index, mechanism likely involves increased GABA levels. | nih.gov |
Neuroprotective Properties
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major focus of research. Benzothiazole derivatives have shown considerable potential in this area.
In the context of Alzheimer's disease, research has focused on inhibiting key pathological processes such as the aggregation of amyloid-beta (Aβ) plaques and the activity of acetylcholinesterase (AChE). A study on benzothiazole-isothiourea derivatives identified compounds that could inhibit both AChE and Aβ1-42 aggregation. mdpi.com One derivative, in particular, demonstrated the best anti-Aβ1-42 aggregation and inhibitory AChE activity, making it a promising scaffold for the development of new multi-target drugs for Alzheimer's disease. mdpi.com
Other research has explored novel benzothiazole derivatives as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), another important target in neurodegenerative diseases. Several synthesized compounds displayed significant activity against both enzymes. biomedpharmajournal.org One compound stood out for its potent inhibitory activity against both AChE and MAO-B and its ability to prevent the formation of beta-amyloid plaques. biomedpharmajournal.org
Furthermore, the neuroprotective effects of 2-(2-thienyl) benzothiazoline (B1199338) have been investigated in a rotenone-induced rat model of Parkinson's disease. Pre-treatment with this compound was found to reverse the gross motor impairments caused by rotenone, suggesting its potential as a therapeutic agent against neurodegenerative diseases by protecting against the destructive effects of neurotoxins.
Table 3: Neuroprotective Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Disease Model/Target | Key Findings | Reference |
| Benzothiazole-isothiourea derivatives | Alzheimer's Disease (AChE and Aβ1-42 aggregation) | Inhibition of both AChE and Aβ1-42 aggregation. | mdpi.com |
| Novel benzothiazole derivatives | Alzheimer's Disease (AChE and MAO-B) | Dual inhibition of AChE and MAO-B; prevention of beta-amyloid plaque formation. | biomedpharmajournal.org |
| 2-(2-Thienyl) benzothiazoline | Parkinson's Disease (rotenone-induced rat model) | Reversal of motor impairments; neuroprotective against rotenone. |
Anti-leishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant public health problem, particularly in developing countries. The search for new, effective, and less toxic anti-leishmanial drugs is a global health priority. Benzothiazole derivatives have been identified as a promising class of compounds in this therapeutic area.
A series of benzothiazole derivatives with an aromatic hydrazone moiety were synthesized and evaluated for their activity against Leishmania amazonensis. One of the most potent compounds exhibited significant activity against both promastigotes and intracellular amastigotes, showing greater efficacy than the reference drug miltefosine (B1683995). In silico analysis of this compound also suggested a favorable profile for oral bioavailability and safety.
Another study involved the synthesis of a series of benzothiazole derivatives from 2-aminothiophenol (B119425), which were then screened for their in vitro anti-leishmanial activity. Several compounds showed varying degrees of activity against Leishmania, with IC50 values in the micromolar range. Structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring were crucial for the observed activity.
Furthermore, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have been synthesized and assessed for their in vitro anti-leishmanial activity. Two derivatives demonstrated selective anti-leishmanial effects, primarily due to their specific toxicity towards the amastigote stage of the parasite. These findings suggest that the addition of a benzothiazole group to an amino-9-(10H)-acridinone ring can enhance anti-leishmanial properties.
Table 4: Anti-leishmanial Activity of Selected Benzothiazole Derivatives
| Compound Series | Leishmania Species | Key Findings | Reference |
| Benzothiazole derivatives with aromatic hydrazone moiety | L. amazonensis | More active than miltefosine against promastigotes and amastigotes. | |
| Benzothiazole derivatives from 2-aminothiophenol | Leishmania species | Active compounds with IC50 values in the micromolar range. | |
| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Leishmania species | Selective anti-amastigote activity. |
Antirheumatic Activity
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints. Research into new disease-modifying antirheumatic drugs (DMARDs) is ongoing, and benzothiazole derivatives have shown potential in this area.
A study focused on a series of 2-(4-methylphenyl)benzothiazoles, which were synthesized and evaluated in an adjuvant-induced arthritic rat model. One compound, 4-acetoxy-2-(4-methylphenyl)benzothiazole, was identified as the most potent in this model and was selected for further evaluation. Interestingly, this compound did not exhibit the anti-inflammatory or analgesic activities typical of nonsteroidal anti-inflammatory drugs (NSAIDs). Instead, it demonstrated immunomodulatory activity, as evidenced by enhanced delayed-type hypersensitivity. This suggests a different mechanism of action compared to traditional antirheumatic drugs and highlights the potential of benzothiazole derivatives as a novel class of DMARDs.
Table 5: Antirheumatic Activity of a Selected Benzothiazole Derivative
| Compound | Model | Key Findings | Reference |
| 4-Acetoxy-2-(4-methylphenyl)benzothiazole | Adjuvant-induced arthritic rat model | Potent antiarthritic activity; immunomodulatory effects rather than direct anti-inflammatory or analgesic action. |
CNS Depressant Activity
The central nervous system (CNS) is a target for a wide range of pharmacological agents. While many benzothiazole derivatives have been investigated for their stimulant or specific modulatory effects on the CNS, such as antidepressant and anticonvulsant activities, the exploration of their general CNS depressant properties is less defined.
Benzothiazole derivatives are known to possess a wide spectrum of biological activities, and their ability to cross the blood-brain barrier makes them attractive candidates for CNS-targeted drugs. While specific studies focusing solely on CNS depressant effects like sedation or hypnosis are not extensively reported for 2-(methylsulfonyl)benzothiazole itself, the broad pharmacological profile of the benzothiazole class suggests the potential for varied interactions with CNS pathways. For instance, some benzothiazole-benzamide derivatives have been evaluated for analgesic and antidepressant activities, indicating their capacity to modulate CNS functions. However, a definitive characterization of the CNS depressant profile of 2-(methylsulfonyl)benzothiazole and its derivatives requires further dedicated investigation.
Advanced Research Applications and Methodologies
Biochemical Research Applications
In the realm of biochemistry, 2-(methylsulfonyl)benzothiazole (MSBT) has proven to be a valuable reagent, primarily due to its high selectivity and reactivity towards thiol groups in proteins. This has led to its application in protein studies, proteomics, and the modulation of protein function.
Selective Thiol-Blocking Reagent for Protein Studies
MSBT has been identified as a superior thiol-blocking reagent, demonstrating both high selectivity and reactivity for the cysteine residues in proteins. researchgate.nettandfonline.commdpi.com This specificity is crucial for accurately studying post-translational modifications (PTMs) at cysteine residues, which play a vital role in cellular redox homeostasis and signaling pathways. nih.gov
The reactivity of MSBT with thiols occurs through a nucleophilic aromatic substitution mechanism. researchgate.net It exhibits remarkable reactivity towards alkylthiols in aqueous solutions, leading to the near-quantitative formation of the corresponding benzothiazole (B30560) adduct within a short time frame. nih.gov This high reactivity is dependent on the pH of the environment, with the rate of reaction increasing at higher pH values due to the higher concentration of the more nucleophilic thiolate anion (RS⁻). nih.gov
Crucially, MSBT displays a high degree of selectivity for thiols over other nucleophilic amino acid residues found in proteins. Studies have shown that the side chains of serine, tyrosine, tryptophan, methionine, lysine (B10760008), and histidine are inert to MSBT under typical experimental conditions. researchgate.net This selectivity ensures that modifications are specific to cysteine residues, a critical requirement for reliable protein studies.
The stability of the resulting thiol-blocking adducts (RS-Bt) is another key advantage. These adducts are stable under conditions commonly used in protein chemistry, including in the presence of reducing agents like tris-(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT), which are often used to reduce disulfide bonds or quench excess thiol-blocking reagents. nih.gov
Table 1: Reactivity of MSBT with Cysteine Derivatives
| Cysteine Derivative | Reaction Time | Yield | Reference |
|---|---|---|---|
| N-acetyl-L-cysteine | 20 min | High | researchgate.net |
| Glutathione (reduced) | 20 min | High | researchgate.net |
| Cysteamine | 20 min | High | researchgate.net |
A significant application of MSBT in proteomics is its use in the "tag-switch" method for the detection of protein S-sulfhydration (-SSH), a post-translational modification involving the addition of a second sulfur atom to a cysteine residue. nih.govtandfonline.comsigmaaldrich.comnih.gov This modification is increasingly recognized as an important signaling mechanism mediated by hydrogen sulfide (B99878) (H₂S).
The tag-switch technique leverages the unique reactivity of MSBT. In this method, free thiols (-SH) in a protein are first blocked with an irreversible alkylating agent. Subsequently, the persulfide group (-S-SH) is reacted with MSBT to form a mixed disulfide. This newly formed disulfide linkage is highly activated and can be selectively cleaved by a specific nucleophile that is tagged with a reporter molecule, such as biotin. nih.gov This allows for the specific labeling and subsequent identification of S-sulfhydrated proteins.
This method represents a significant advancement over previous techniques, which were often plagued by a lack of specificity and questionable chemical foundations. nih.gov The use of MSBT in the tag-switch assay provides a more reliable and selective tool for profiling protein S-sulfhydration, thereby aiding in the elucidation of H₂S-mediated signaling pathways. tandfonline.comsigmaaldrich.com
Enzyme Inhibition Studies and Protein Function Modulation
The ability of MSBT to selectively react with cysteine thiols inherently allows for the modulation of protein function, as many enzymes rely on cysteine residues for their catalytic activity or structural integrity. While broad-spectrum inhibition of enzymes with active site cysteines is a clear application, specific, targeted studies using MSBT are an emerging area of research. For instance, benzothiazole derivatives have been investigated as inhibitors of various enzymes, including those implicated in cancer and Alzheimer's disease. tandfonline.comnih.govanadolu.edu.trnih.govacs.org
The specific compound 2-(methylsulfonyl)benzothiazole has been shown to effectively block the thiol residues of Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme whose function is known to be regulated by cysteine modifications. nih.gov This demonstrates the potential of MSBT to be used as a tool to modulate the activity of specific enzymes and to study the functional consequences of cysteine modification. While extensive studies focusing solely on MSBT as a specific enzyme inhibitor are not widely reported, its established reactivity profile makes it a promising candidate for such investigations.
Material Science Applications
The application of 2-(methylsulfonyl)benzothiazole in material science is a less developed area compared to its biochemical uses. However, the broader class of benzothiazole derivatives has shown significant promise in the development of advanced materials, particularly those with specific optical properties.
Optical Materials Development
Research into benzothiazole derivatives has revealed their potential for creating materials with nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are crucial for applications in optical modulation, frequency doubling, and molecular switching. cas.cz The "push-pull" electronic structure of certain benzothiazole systems, where electron-donating and electron-withdrawing groups are connected through a conjugated bridge, can lead to enhanced hyperpolarizability, a key characteristic for NLO materials. researchgate.netcas.cz
Furthermore, benzothiazole derivatives have been synthesized and investigated for their fluorescent properties, with applications as fluorescent probes and in the development of light-emitting devices. niscpr.res.in While these studies focus on the broader class of benzothiazole compounds, they lay the groundwork for the potential exploration of 2-(methylsulfonyl)benzothiazole in this domain. The methylsulfonyl group is a strong electron-withdrawing group, which could be leveraged in the design of new "push-pull" chromophores for optical applications. However, specific research detailing the use of 2-(methylsulfonyl)benzothiazole in the development of optical materials is not yet widely available.
Fluorescent Probes
The benzothiazole core is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent probes for the detection of a wide array of analytes. rsc.orgresearchgate.netnih.govresearchgate.netstemmpress.comrsc.orgresearchgate.netnih.gov These probes are instrumental in various fields, including environmental monitoring and cellular imaging, due to their high sensitivity and selectivity. researchgate.netresearchgate.netstemmpress.comrsc.orgnih.gov The underlying principle of these probes often involves mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). nih.govresearchgate.net
While the broader class of benzothiazole derivatives has seen significant success in the development of fluorescent probes, specific research detailing the synthesis and application of fluorescent probes based on 2-(methylsulfonyl)benzothiazole is not extensively available in the reviewed literature. However, the inherent fluorescence of the benzothiazole scaffold suggests that 2-(methylsulfonyl)benzothiazole could potentially serve as a building block for new sensory molecules. The electron-withdrawing nature of the methylsulfonyl group could influence the photophysical properties of the benzothiazole ring, potentially leading to the development of probes with novel sensing capabilities.
The synthesis of benzothiazole-based fluorescent probes typically involves the condensation of a 2-aminothiophenol (B119425) derivative with a functionalized aldehyde or carboxylic acid. nih.govresearchgate.net For instance, a probe for detecting hydrogen peroxide was synthesized by reacting 2-(2'-hydroxyphenyl)benzothiazole with an arylboronate ester. nih.gov Another example is a turn-on fluorescent probe for thiophenols, which was created through the condensation of 2-aminothiophenol and salicylaldehyde, followed by a reaction with 2,4-dinitrochlorobenzene. researchgate.net These examples highlight the versatility of the benzothiazole structure in creating chemosensors for various analytes.
Corrosion Inhibition
The ability of heterocyclic compounds containing nitrogen and sulfur to inhibit the corrosion of metals is a well-documented phenomenon. Benzothiazole and its derivatives are recognized as effective corrosion inhibitors for various metals, including copper and mild steel, particularly in acidic environments. rsc.orgcsic.esderpharmachemica.comresearcher.life The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. derpharmachemica.comresearcher.life
While specific studies focusing exclusively on 2-(methylsulfonyl)benzothiazole as a corrosion inhibitor are limited in the available literature, the general principles of corrosion inhibition by benzothiazole derivatives can be extrapolated. The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the benzothiazole structure are key to its inhibitory properties. These features facilitate the adsorption of the molecule onto the metal surface. rsc.orgcsic.es
The adsorption of benzothiazole inhibitors on metal surfaces is a complex process that can involve both physisorption and chemisorption. derpharmachemica.com Physisorption occurs through electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal atoms. derpharmachemica.com
Studies on related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) on galvanized steel have shown that the nature of the substituent at the 2-position significantly influences the adsorption mechanism. rsc.orgcsic.es For instance, 2-MBT is suggested to form complexes with dissolved metal ions (Zn2+), leading to the precipitation of a protective layer, whereas 2-ABT is thought to form a thin inhibitor film through chemisorption. rsc.orgcsic.es It is plausible that 2-(methylsulfonyl)benzothiazole would also adsorb onto metal surfaces, with the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzene (B151609) ring, playing a crucial role in the interaction with the metal.
The effectiveness of the adsorption process is often evaluated using adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor and the metal surface. derpharmachemica.com
A variety of electrochemical and surface analysis techniques are employed to study the performance and mechanism of corrosion inhibitors.
Electrochemical Techniques: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful methods for evaluating the efficiency of corrosion inhibitors. researchgate.netresearchgate.netderpharmachemica.com Potentiodynamic polarization curves can determine the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process, classifying the inhibitor as anodic, cathodic, or mixed-type. researchgate.netderpharmachemica.com EIS provides information about the resistance of the protective film formed on the metal surface and the charge transfer resistance of the corrosion process. researchgate.netderpharmachemica.com
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups of the inhibitor molecule that are involved in the adsorption process. researchgate.netbohrium.com By comparing the FTIR spectra of the pure inhibitor with that of the corrosion product on the metal surface, it is possible to deduce the nature of the chemical bonds formed between the inhibitor and the metal. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on the metal surface. researchgate.netmdpi.com It can confirm the presence of the inhibitor on the surface and reveal details about the chemical interactions, such as the formation of coordinate bonds between the inhibitor's heteroatoms and the metal. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): SEM and AFM are used to visualize the morphology of the metal surface in the absence and presence of the inhibitor. nih.govresearchgate.net SEM provides high-magnification images of the surface, revealing the extent of corrosion damage, while AFM can provide three-dimensional topographical information and quantitative data on surface roughness. mdpi.comnih.govresearchgate.net These techniques can visually confirm the formation of a protective film by the inhibitor, leading to a smoother surface with reduced corrosion. mdpi.com
Theoretical and Computational Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for understanding the mechanisms of corrosion inhibition at the molecular level. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govbiointerfaceresearch.com These methods provide valuable insights into the electronic properties of inhibitor molecules and their interactions with metal surfaces, complementing experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to correlate the molecular structure of an inhibitor with its inhibition efficiency. derpharmachemica.comnih.govmdpi.comresearchgate.netresearchgate.netbiointerfaceresearch.com By calculating various quantum chemical parameters, researchers can predict the reactivity of the inhibitor and its tendency to adsorb on a metal surface. mdpi.comresearchgate.netresearchgate.netbiointerfaceresearch.com
Key parameters calculated using DFT include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. mdpi.combiointerfaceresearch.com
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface, which also contributes to the adsorption process. mdpi.combiointerfaceresearch.com
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which is generally associated with better corrosion inhibition performance. mdpi.combiointerfaceresearch.com
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface due to electrostatic interactions. mdpi.com
Mulliken Charges: The calculation of Mulliken charges on the atoms of the inhibitor molecule helps to identify the specific atoms (heteroatoms) that are the primary sites of interaction with the metal surface. biointerfaceresearch.com
Table 1: Representative Quantum Chemical Parameters from DFT Calculations for a Benzothiazole Derivative
| Parameter | Value | Significance in Corrosion Inhibition |
|---|---|---|
| E_HOMO (eV) | -6.5 | Indicates electron-donating ability |
| E_LUMO (eV) | -1.2 | Indicates electron-accepting ability |
| ΔE (eV) | 5.3 | Relates to the reactivity of the inhibitor |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to model the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment. mdpi.comnih.govmdpi.comresearchgate.net These simulations provide a dynamic picture of the interactions between the inhibitor, the metal surface, and the surrounding solvent molecules. mdpi.comnih.gov
In a typical MD simulation for corrosion inhibition studies, a simulation box is constructed containing the metal surface (e.g., a slab of copper or iron), the inhibitor molecules, and the corrosive solution (e.g., water and corrosive ions). mdpi.comnih.gov The simulation then calculates the trajectories of all atoms over time, governed by classical mechanics.
The primary outputs of MD simulations are:
Adsorption Energy: A more negative adsorption energy indicates a stronger and more spontaneous adsorption of the inhibitor on the metal surface, which is indicative of better inhibition performance. mdpi.com
Adsorption Configuration: MD simulations can reveal the preferred orientation of the inhibitor molecules on the metal surface (e.g., parallel or perpendicular). mdpi.com A parallel orientation often provides better surface coverage and, consequently, higher inhibition efficiency. mdpi.com
Radial Distribution Functions: These functions can provide information about the distances between specific atoms of the inhibitor and the metal surface, further elucidating the nature of the adsorption.
The combination of DFT calculations and MD simulations provides a powerful theoretical framework for designing and screening new and more effective corrosion inhibitors. nih.govresearchgate.net
Thermodynamic Characterization and Enthalpy of Formation
The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various conditions. For Benzothiazole, 2-(methylsulfonyl)-, a solid at room temperature, key physical properties have been documented. sigmaaldrich.com While comprehensive experimental data on its standard enthalpy of formation is not prominently available in published research, its melting and boiling points provide insight into the intermolecular forces and thermal stability of the compound.
Interactive Table: Physical Properties of Benzothiazole, 2-(methylsulfonyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₂S₂ | biosynth.comalfa-chemistry.com |
| Molecular Weight | 213.28 g/mol | biosynth.com |
| Melting Point | 86-89 °C | sigmaaldrich.comalfa-chemistry.com |
| Boiling Point | 370.3 °C at 760 mmHg | sigmaaldrich.comalfa-chemistry.com |
| Physical Form | Solid | sigmaaldrich.com |
These values are crucial for designing and interpreting experimental studies, from chemical synthesis to biological assays.
Quantum Chemical Calculations in Corrosion Inhibition Mechanism
Quantum chemical calculations have become an indispensable tool for investigating the mechanisms of corrosion inhibition at a molecular level. psu.edu For compounds in the benzothiazole family, these computational methods are used to correlate molecular structure with inhibition efficiency. sciencepub.net The primary mechanism involves the adsorption of the inhibitor molecule onto a metal surface, a process governed by the molecule's electronic properties. nih.gov
The effectiveness of benzothiazole derivatives as corrosion inhibitors is often explained by the presence of heteroatoms (nitrogen and sulfur) and π-electrons, which act as centers for adsorption. sciencepub.net Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods (like AM1 and PM3), are employed to calculate several key electronic parameters. psu.edusciencepub.net
Key Quantum Chemical Parameters in Corrosion Inhibition:
E(HOMO) (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency.
E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons. A lower E(LUMO) value implies a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = E(LUMO) – E(HOMO)): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be polarized more easily, which generally correlates with higher inhibition efficiency as the energy required to remove an electron from the last occupied orbital is low. sciencepub.net
Studies on various substituted benzothiazole derivatives have shown a strong correlation between these calculated parameters and experimentally determined inhibition efficiencies. sciencepub.net For instance, research on benzothiazole and its derivatives as corrosion inhibitors for brass demonstrated that a smaller LUMO-HOMO energy gap corresponds to better inhibition performance. sciencepub.net This theoretical approach allows for the predictive screening of potential new inhibitors before their synthesis and experimental testing. psu.edu
Interactive Table: Significance of Quantum Chemical Parameters
| Parameter | Significance in Corrosion Inhibition |
|---|---|
| E(HOMO) | Indicates electron-donating ability; higher values are generally better. |
| E(LUMO) | Indicates electron-accepting ability; lower values are generally better. |
| Energy Gap (ΔE) | Relates to reactivity and stability; lower values often correlate with higher inhibition efficiency. sciencepub.net |
| Dipole Moment (μ) | Influences the adsorption process through dipole-dipole interactions. |
| Mulliken Charges | Reveals the distribution of charge on atoms, identifying potential sites for interaction with the metal surface. psu.edu |
Drug Delivery Systems Research
The potential application of novel chemical structures in advanced drug delivery systems is an area of intense research. Nanostructures, such as nanocages, are being explored as carriers to improve drug solubility, stability, and targeted delivery.
Adsorption on Nanocages (e.g., Zn12O12, Al12P12)
While specific research on the adsorption of Benzothiazole, 2-(methylsulfonyl)- onto zinc oxide (Zn12O12) or aluminum phosphide (B1233454) (Al12P12) nanocages has not been detailed in available literature, the methodology for such investigations is well-established. Computational studies using density functional theory (DFT) are the primary tool to explore these interactions. rsc.org
Such research typically investigates how a drug molecule interacts with the surface of a nanocage. For instance, studies on the adsorption of various drug molecules onto B₁₂N₁₂ and Al₁₂N₁₂ nanocages have shown that molecules can bind preferentially to specific atoms on the cage surface (e.g., boron or aluminum atoms). rsc.org The calculations determine the most stable adsorption geometries and the corresponding adsorption energies. rsc.orgrsc.org This information is vital for assessing the feasibility of a nanocage as a potential drug carrier.
Exothermic Interactions and Chemical Adsorption
The nature of the interaction between a drug molecule and a nanocage carrier is critical for its function as a delivery vehicle. The adsorption process is typically characterized by its adsorption energy. A negative and significant adsorption energy indicates a spontaneous and stable interaction, which is often exothermic.
Studies on similar systems have identified these interactions as chemical adsorption (chemisorption). rsc.org Chemisorption is characterized by the formation of a chemical bond, which is stronger than physical adsorption (physisorption). This process can lead to significant changes in the electronic properties, such as the chemical potential and hardness, of both the drug molecule and the nanocage. rsc.orgrsc.org The analysis of the quantum theory of atoms in molecules (QTAIM) can further elucidate the nature of the bonds, revealing whether they have a covalent or electrostatic character. rsc.org For a viable drug delivery system, the interaction should be strong enough to carry the drug but allow for its eventual release at the target site.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(methylsulfonyl)benzothiazole derivatives, and how can reaction conditions be optimized?
- Methodology : The most common approach involves condensation of 2-aminothiophenol with aldehydes or sulfonylating agents under oxidative conditions. For example, sodium hydrosulfite (Na₂S₂O₄) in refluxing ethanol/water (36 hours) effectively promotes cyclization . Alternative catalyst-free methods are reported for specific substitutions (e.g., electron-withdrawing groups) . Optimization involves adjusting solvent systems (e.g., MeOH vs. EtOH), reaction time, and stoichiometry of oxidizing agents to improve yields. Characterization typically employs -/-NMR and mass spectrometry .
Q. How are benzothiazole derivatives characterized for structural confirmation, and what analytical challenges arise?
- Methodology : Nuclear magnetic resonance (NMR) is critical for verifying substitutions on the benzothiazole core and methylsulfonyl group. For example, the methylsulfonyl proton signal appears as a singlet near δ 3.3–3.5 ppm in -NMR . Mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks, while challenges include distinguishing regioisomers or detecting trace impurities. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for preliminary screening of bioactivity in 2-(methylsulfonyl)benzothiazole derivatives?
- Methodology : Standard assays include:
- Antiproliferative activity : MTT assay using cancer cell lines (e.g., hepatocellular carcinoma HepG2) .
- Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition assays .
- Antifungal activity : Broth microdilution against Candida spp. .
Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA) are mandatory for reproducibility.
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically analyzed for methylsulfonyl-substituted benzothiazoles?
- Methodology : SAR studies require synthesizing derivatives with controlled variations (e.g., substituents on the aryl ring, sulfonyl group modifications). For example, electron-donating groups at the para-position of the aryl ring enhance antiproliferative activity by 40% compared to meta-substituted analogs . Computational tools (e.g., molecular docking) can predict binding affinities to targets like mitochondrial apoptosis regulators (e.g., Bcl-2) . Data contradictions (e.g., conflicting bioactivity trends in similar derivatives) should be resolved via dose-dependent assays and multi-target screening .
Q. What strategies enable multi-target drug design using 2-(methylsulfonyl)benzothiazole scaffolds?
- Methodology : A multi-target approach involves evaluating derivatives for overlapping mechanisms. For instance, compound classes may simultaneously inhibit tubulin polymerization (anticancer) and scavenge reactive oxygen species (neuroprotective) . High-throughput screening (HTS) paired with cheminformatics (e.g., PCA analysis of activity clusters) identifies dual-action candidates. Validation requires orthogonal assays (e.g., flow cytometry for apoptosis and enzymatic assays for antioxidant effects) .
Q. How do fluorescence properties of benzothiazole derivatives influence their application in bioimaging or sensing?
- Methodology : Derivatives with extended conjugation (e.g., Suzuki-coupled aryl groups) exhibit strong fluorescence at 330–450 nm . Fluorescence quenching studies in presence of metal ions or biomolecules can develop chemosensors. For bioimaging, quantum yield and photostability are optimized via substituent engineering (e.g., electron-withdrawing groups enhance Stokes shift) . Concentration-dependent emission spectra (10⁻⁴–10⁻⁵ M) validate utility in trace detection .
Q. What mechanistic insights explain the mitochondrial apoptosis pathway activation by 2-(methylsulfonyl)benzothiazoles?
- Methodology : Compounds like YLT322 induce apoptosis via cytochrome c release and caspase-3/9 activation. Mechanistic studies involve:
- Western blotting : To quantify pro-apoptotic proteins (Bax, Bak) .
- JC-1 staining : To measure mitochondrial membrane potential collapse .
- Gene silencing : siRNA knockdown of apoptotic regulators confirms target specificity. Contradictory results (e.g., cell-type-dependent efficacy) require cross-validation with primary cell lines and in vivo models.
Data Contradictions & Resolution
Q. How can discrepancies in reported synthetic yields for benzothiazole derivatives be addressed?
- Resolution : Yield variations often stem from substrate purity or solvent effects. For example, Na₂S₂O₄-mediated reactions in ethanol/water yield 65–85% purity, but catalyst-free methods may drop to 50% . Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Comparative studies using DOE (Design of Experiments) can identify critical parameters .
Q. Why do some methylsulfonyl derivatives show instability in biological assays?
- Resolution : The methylsulfonyl group’s hydrolytic susceptibility (e.g., in acidic media) may reduce bioactivity. Stability studies via HPLC-MS under physiological pH (7.4) and temperature (37°C) identify degradation products . Structural stabilization strategies include fluorination of the sulfonyl group or formulation in liposomal carriers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
